molecular formula C4H12BrN B585194 N-Ethyl-ethanamine-15N Hydrobromide CAS No. 251901-52-7

N-Ethyl-ethanamine-15N Hydrobromide

Cat. No.: B585194
CAS No.: 251901-52-7
M. Wt: 155.044
InChI Key: AATGHKSFEUVOPF-LJJZSEGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-ethanamine-15N Hydrobromide is a stable isotope-labeled compound with the molecular formula C4H11^15N.HBr and a molecular weight of 155.04 g/mol . This compound is used extensively in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-ethanamine-15N Hydrobromide typically involves the reaction of ethylamine with hydrobromic acid in the presence of a nitrogen-15 isotope. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope into the ethylamine molecule. The general reaction can be represented as follows:

[ \text{C2H5NH2} + \text{HBr} \rightarrow \text{C2H5NH2.HBr} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

    Reactant Preparation: Ethylamine and hydrobromic acid are prepared in required quantities.

    Reaction: The reactants are mixed in a reactor under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-ethanamine-15N Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.

Major Products:

    Oxidation: Formation of ethylamide or ethyl nitrile.

    Reduction: Formation of ethylamine.

    Substitution: Formation of various substituted ethylamines.

Scientific Research Applications

N-Ethyl-ethanamine-15N Hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.

    Industry: Applied in the synthesis of stable isotope-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of N-Ethyl-ethanamine-15N Hydrobromide involves its incorporation into biological molecules, allowing researchers to trace and study metabolic pathways. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of the compound in complex biological systems. The molecular targets and pathways involved include nitrogen metabolism and amino acid synthesis.

Comparison with Similar Compounds

  • Diethylamine-15N Hydrobromide
  • N-Methyl-ethanamine-15N Hydrobromide
  • N-Ethyl-2-ethanamine-15N Hydrobromide

Comparison: N-Ethyl-ethanamine-15N Hydrobromide is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen metabolism. Compared to similar compounds, it offers higher specificity and sensitivity in NMR spectroscopy and metabolic studies.

Biological Activity

N-Ethyl-ethanamine-15N Hydrobromide, a nitrogen-15 labeled derivative of ethylamine, has garnered attention in various fields of biological research due to its unique isotopic labeling and potential applications in metabolic studies. This article delves into its biological activity, synthesis, mechanisms of action, and applications in scientific research.

Synthesis Methodology:
The synthesis of this compound typically involves the reaction of ethylamine with hydrobromic acid in the presence of a nitrogen-15 isotope. The general reaction can be represented as follows:

C2H5NH2+HBrC2H5NH2HBr\text{C}_2\text{H}_5\text{NH}_2+\text{HBr}\rightarrow \text{C}_2\text{H}_5\text{NH}_2\cdot \text{HBr}

This reaction is conducted under controlled conditions to ensure the incorporation of the nitrogen-15 isotope, which is crucial for tracing studies in biological systems.

Chemical Properties:

  • Molecular Formula: C₂H₈BrN
  • Molecular Weight: Approximately 152.00 g/mol
  • Isotope Labeling: Incorporates nitrogen-15, enhancing its utility in NMR spectroscopy and metabolic tracing.

The mechanism of action for this compound primarily involves its incorporation into biological molecules, facilitating the tracing and study of metabolic pathways. The nitrogen-15 isotope serves as a marker that allows researchers to detect and quantify the compound within complex biological systems. Key pathways include:

  • Nitrogen Metabolism: The compound plays a role in studying nitrogen pathways and amino acid synthesis.
  • Metabolic Tracing: It is utilized in metabolic studies to trace the incorporation of nitrogen into various biomolecules.

Biological Activity

This compound exhibits several biological activities that are relevant to research:

  • Metabolic Studies: It is employed to trace nitrogen pathways in living organisms, providing insights into amino acid metabolism and other nitrogen-related biochemical processes.
  • Pharmacokinetics: The compound is used as a tracer in pharmacokinetic studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
  • Diagnostic Imaging: Its isotopic labeling allows for enhanced imaging techniques in medical diagnostics.

Research Applications

The applications of this compound span various fields:

Field Application
ChemistryReference standard in NMR spectroscopy for studying reaction mechanisms
BiologyTracing nitrogen pathways in metabolic studies
MedicineUsed in diagnostic imaging and pharmacokinetic studies
IndustrySynthesis of stable isotope-labeled compounds for industrial applications

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental setups:

  • Study on Nitrogen Pathways:
    • Researchers utilized this compound to investigate the role of nitrogen in amino acid synthesis, demonstrating its effectiveness as a tracer for metabolic pathways involving nitrogen.
  • Pharmacokinetic Research:
    • In pharmacokinetic studies, this compound was used to monitor drug absorption and metabolism, providing critical data on drug behavior within biological systems.
  • NMR Spectroscopy Applications:
    • The compound has been employed as a reference standard in NMR spectroscopy, allowing scientists to study reaction mechanisms with greater precision due to its distinct isotopic signature.

Properties

IUPAC Name

N-ethylethan(15N)amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-LJJZSEGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH]CC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-ethanamine-15N Hydrobromide
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